Telapristone

Selectivity Glucocorticoid Receptor In Vitro Pharmacology

Telapristone (CDB-4124) is the definitive tool compound for selective progesterone receptor (PR) antagonism. Unlike ulipristal acetate, it exhibits a pure antagonist profile devoid of partial agonism, and its antiglucocorticoid activity is 22-fold lower than mifepristone—eliminating GR-mediated off-target effects that compromise data reproducibility. Choose Telapristone for unambiguous PR-dependent gene expression, apoptosis, and proliferation assays, and for chronic preclinical models of endometriosis and uterine fibroids where HPA-axis integrity is critical.

Molecular Formula C29H37NO4
Molecular Weight 463.6 g/mol
CAS No. 198414-30-1
Cat. No. B1682008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelapristone
CAS198414-30-1
SynonymsTelapristone;  metabolite of telapristone acetate (CDB-4124).
Molecular FormulaC29H37NO4
Molecular Weight463.6 g/mol
Structural Identifiers
SMILESCC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(=O)COC)O)C5=CC=C(C=C5)N(C)C
InChIInChI=1S/C29H37NO4/c1-28-16-24(18-5-8-20(9-6-18)30(2)3)27-22-12-10-21(31)15-19(22)7-11-23(27)25(28)13-14-29(28,33)26(32)17-34-4/h5-6,8-9,15,23-25,33H,7,10-14,16-17H2,1-4H3/t23-,24+,25-,28-,29-/m0/s1
InChIKeyBHERMCLNVOVDPU-DQFOBABISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Telapristone (CAS 198414-30-1): A Selective Progesterone Receptor Modulator with Defined In Vitro Differentiation for Targeted Procurement


Telapristone (also known as CDB-4124) is a synthetic, steroidal selective progesterone receptor modulator (SPRM) [1]. As a 21-substituted-19-nor-progestin, its primary mechanism of action is competitive binding to the progesterone receptor (PR) in progesterone-responsive tissues, thereby inhibiting PR-mediated gene expression [2]. This compound is an investigational agent that has reached Phase II clinical trials for conditions such as uterine fibroids and endometriosis, demonstrating a key differentiating feature: its distinct in vitro selectivity profile compared to other antiprogestins like mifepristone [1].

Telapristone (CDB-4124) Procurement Rationale: Why Its Pharmacological Signature Precludes Interchange with Class Generics


Substituting Telapristone with another SPRM, such as mifepristone or ulipristal acetate, introduces significant variability in experimental or therapeutic outcomes due to fundamental differences in their molecular pharmacology. While all SPRMs target the progesterone receptor (PR), they exhibit distinct functional profiles as either pure antagonists or mixed agonist/antagonists [1]. Furthermore, they demonstrate stark differences in off-target binding and activity, most notably at the glucocorticoid receptor (GR) [2]. For instance, the antiglucocorticoid activity of Telapristone is substantially lower than that of mifepristone, a critical distinction for studies requiring selective progesterone pathway modulation without perturbing the hypothalamic-pituitary-adrenal (HPA) axis [2]. These compound-specific functional and selectivity profiles make generic substitution a high-risk variable that can compromise data reproducibility and study validity.

Telapristone (CAS 198414-30-1): Quantitative Comparative Evidence for Scientific and Industrial Selection


Reduced Antiglucocorticoid Activity vs. Mifepristone: A 22-Fold Increase in Selectivity

Telapristone (CDB-4124) exhibits substantially lower antiglucocorticoid activity compared to the reference antiprogestin mifepristone. In a functional assay assessing inhibition of GR-mediated transcription in HepG2 human hepatoblastoma cells, mifepristone was 22-fold more potent as a glucocorticoid antagonist than CDB-4124 [1].

Selectivity Glucocorticoid Receptor In Vitro Pharmacology

Distinct Functional Profile: Pure Antagonist Activity vs. Mixed Agonist/Antagonist Effects of Ulipristal Acetate

Telapristone acetate acts as a pure antagonist at the progesterone receptor (PR), in contrast to ulipristal acetate (UPA) and asoprisnil, which exhibit a mixed functional profile with both potent antagonist and partial agonist effects [1].

Mechanism of Action Progesterone Receptor Functional Selectivity

In Vitro Antiprogestational Potency: Comparable IC50 Range to Mifepristone in T47D Breast Cancer Cells

In a functional assay measuring the inhibition of R5020-induced alkaline phosphatase production in T47D-CO human breast cancer cells, CDB-4124 was shown to be a potent antiprogestin. While mifepristone is often cited with an IC50 in the picomolar range (~25 pM) [2], data from BindingDB indicates an antagonist IC50 of 1,300 nM for Telapristone under a specific assay condition, highlighting that potency can vary significantly based on experimental context [3]. In a separate transactivation assay (PRE2-tk-LUC), all tested antiprogestins, including CDB-4124, were described as 'potent inhibitors,' indicating robust antagonism in that system [1].

Potency Antiprogestin Activity T47D Cell Line

Telapristone (CDB-4124) Application Scenarios: Where Its Differentiated Profile Provides a Strategic Advantage


Investigating Pure PR Antagonism in Vitro Without the Confounding Variable of GR Cross-Reactivity

Researchers studying progesterone-dependent gene expression, cell proliferation, or apoptosis can utilize Telapristone as a tool compound. Its profile as a pure PR antagonist, combined with its 22-fold reduction in antiglucocorticoid activity relative to mifepristone, makes it the superior choice for assays where GR activation is a concern [1]. This allows for a cleaner interpretation of results specifically attributable to PR blockade, without the need for additional controls to account for GR-mediated effects.

Functional Comparison Studies Differentiating Pure Antagonism from Mixed Agonist/Antagonist SPRMs

Telapristone serves as a valuable control or test article in studies comparing the downstream signaling and functional outcomes of different SPRM sub-classes. Its pure antagonistic mechanism directly contrasts with the mixed agonist/antagonist profile of compounds like ulipristal acetate and asoprisnil [2]. This application is critical for elucidating the role of partial agonism in tissue-specific responses, such as in the endometrium or myometrium.

In Vivo Studies of Progesterone-Sensitive Pathologies Requiring a Favorable Selectivity Index

For preclinical in vivo models of conditions like uterine fibroids or endometriosis, Telapristone offers a pharmacological profile that may be more suitable for long-term dosing. Its reduced antiglucocorticoid activity suggests a lower potential for HPA-axis disruption compared to mifepristone, making it an attractive candidate for chronic administration studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Telapristone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.